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molecular formula C10H11BrO3 B1603067 Ethyl 3-bromo-4-methoxybenzoate CAS No. 460079-82-7

Ethyl 3-bromo-4-methoxybenzoate

Cat. No. B1603067
M. Wt: 259.1 g/mol
InChI Key: WIKBASVLVJDZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514452B2

Procedure details

A reaction was carried out in the same manner as in Reference Example 1 except that the 3-bromo-2-furancarboxylic acid used in Reference Example 1 was replaced with 3-bromo-4-methoxybenzoic acid (4.62 g). The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/10), thereby giving 4.65 g of ethyl 3-bromo-4-methoxybenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1C=CO[C:3]=1C(O)=O.[Br:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[C:14]([OH:16])=[O:15]>>[Br:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[C:14]([O:16][CH2:2][CH3:3])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(OC=C1)C(=O)O
Step Two
Name
Quantity
4.62 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/10)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OCC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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